molecular formula C5H10N2O3 B555469 Isoglutamine CAS No. 636-65-7

Isoglutamine

Cat. No.: B555469
CAS No.: 636-65-7
M. Wt: 146.14 g/mol
InChI Key: AEFLONBTGZFSGQ-VKHMYHEASA-N
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Description

Isoglutamine, also known as α-glutamine, is a gamma amino acid derived from glutamic acid by substituting the carboxyl group in position 1 with an amide group . This is in contrast to the proteinogenic amino acid glutamine, which is the 5-amide of glutamic acid .


Synthesis Analysis

N-Acetylmuramyl-L-alanyl-D-isoglutamine α-phenylglycoside was synthesized from α-phenyl-D-glucosaminide peracetate, which was obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride followed by deacetylation .


Molecular Structure Analysis

This compound has a molecular formula of C5H10N2O3 and a molar mass of 146.146 g/mol . The structure of this compound includes an amide group substituted at the carboxyl group in position 1 .


Chemical Reactions Analysis

N-Acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide, MDP) is the minimal adjuvant fragment of mycobacterial cell wall peptidoglycan and served as a platform for developing several drugs .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 423.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .

Scientific Research Applications

  • Critical Care : A study by Mori et al. (2014) demonstrated the utility of measuring endogenous glutamine production in critically ill patients. They found that exogenous glutamine supplementation did not reduce the endogenous production of glutamine in these patients.

  • Cancer Treatment : Research by Qing (2002) involved the synthesis of phenylacetyl isoglutamine derivatives to study their antitumor activity. Some compounds showed the ability to inhibit the growth of cancer cells.

  • Immunomodulatory Properties : Sollner et al. (2005) investigated a synthetic compound, LK-409, with immunomodulatory properties, which is a desmuramyl dipeptide derived from this compound (Sollner et al., 2005).

  • Neurodegenerative Diseases : Nath and Lieberman (2017) reviewed the ubiquitination, disaggregation, and proteasomal degradation machineries in polyglutamine diseases, a group of neurodegenerative disorders (Nath & Lieberman, 2017).

  • Gastrointestinal Health : A study by Hou et al. (2013) explored the effects of alanyl-glutamine dipeptide on colon-inflammatory mediators, suggesting its potential in mitigating colon inflammation (Hou et al., 2013).

  • Metabolic Pathways in Cancer : Ye et al. (2018) researched the role of glutamine in gastric cancer growth and found that targeting the glutamine transporter ASCT2 and glutamine synthetase could suppress cancer cell growth (Ye et al., 2018).

  • Genetic Therapy for Neurodegenerative Diseases : Matos et al. (2018) discussed gene therapy strategies for polyglutamine diseases, highlighting the potential of RNA interference and overexpression of protective genes (Matos et al., 2018).

  • Biopolymer Production : Buescher and Margaritis (2007) reviewed the microbial production and applications of Polyglutamic Acid (PGA), emphasizing its wide range of applications in various industries (Buescher & Margaritis, 2007).

  • Radiation-Induced Diarrhea : Kucuktulu et al. (2013) investigated the protective effect of glutamine on radiation-induced diarrhea, demonstrating its potential benefits in this context (Kucuktulu et al., 2013).

  • Drug Discovery for Polyglutamine Diseases : Esteves, Duarte-Silva, and Maciel (2017) summarized recent efforts in drug discovery for polyglutamine diseases, discussing various therapeutic strategies (Esteves, Duarte-Silva, & Maciel, 2017).

Mechanism of Action

Target of Action

L-Isoglutamine, also known as Isoglutamine, primarily targets the ATP synthase subunit b in Escherichia coli (strain K12) . ATP synthase is a crucial enzyme that provides energy for the cell to use through the synthesis of adenosine triphosphate (ATP).

Mode of Action

It’s known that it can form the c-terminus of a peptide chain, as in muramyl dipeptide (mdp), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and this compound behaves as a γ-amino acid .

Biochemical Pathways

L-Isoglutamine is involved in the glutamine metabolic pathway . This pathway plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . It’s also known to be involved in the synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It’s known that l-isoglutamine has rapid absorption and elimination . There is no significant change in the baseline (pre-dose) L-Isoglutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Isoglutamine .

Result of Action

Minute amounts of MDP containing L-alanyl-D-isoglutamine can induce renal cell apoptosis in vitro and support MDP-induced kidney cytotoxicity in rabbits . This indicates that L-Isoglutamine may have potential therapeutic applications in the treatment of certain diseases.

Safety and Hazards

According to the safety data sheet, Isoglutamine is not classified as a hazardous substance or mixture .

Biochemical Analysis

Biochemical Properties

L-Isoglutamine is a component of molecules such as the bacterial cell wall muramyl dipeptides and its analogues such as N-Acetylmuramyl-L-alanyl-L-isoglutamine . It interacts with various enzymes and proteins in the body, playing a crucial role in biochemical reactions .

Molecular Mechanism

The molecular mechanism of L-Isoglutamine involves its conversion to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (GLS) . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of L-Isoglutamine can vary with different dosages in animal models Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

L-Isoglutamine is involved in several metabolic pathways. It’s converted to glutamate, a critical metabolite that serves in both ATP production and in replenishing TCA cycle intermediates, a process termed anaplerosis . It interacts with various enzymes and cofactors within these pathways .

Transport and Distribution

The transport and distribution of L-Isoglutamine within cells and tissues involve various transporters and binding proteins . These interactions can affect its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of L-Isoglutamine and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(4S)-4,5-diamino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFLONBTGZFSGQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-65-7
Record name Isoglutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoglutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOGLUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL74QNU57B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

11.7 Parts 5-aminopentanoic acid and 22.8 parts p-toluenesulfonic acid monohydrate is suspended in 180 parts benzene and 32.4 parts benzyl alcohol is added. A continuous water separator is attached to the flask and the mixture stirred at vigorous reflux temperature for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure and the residual oil shaken with n-hexane. The supernatant is discarded and the gummy product rubbed with ethyl ether causing crystallization to take place. The solid is separated, by filtration and washed with ethyl ether to afford the desired 5-aminopentanoic acid benzyl ester p-toluenesulfonate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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